molecular formula C20H20ClN3O5 B605976 BCL6-IN-8c

BCL6-IN-8c

Numéro de catalogue: B605976
Poids moléculaire: 417.8 g/mol
Clé InChI: RRELDGDKULRRDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BCL6-IN-8c (TP-021) is a potent, orally active small-molecule inhibitor targeting the interaction between B-cell lymphoma 6 (BCL6) and its corepressors. BCL6 is a transcriptional repressor critical for germinal center formation and lymphomagenesis, making it a therapeutic target in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies . In cell-free enzyme-linked immunosorbent assays (ELISAs), this compound demonstrates an IC50 of 0.10 µM, highlighting its strong inhibitory activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TP-021 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. on sait que le composé est synthétisé par une série de réactions organiques, notamment des réactions de substitution nucléophile et de condensation .

Méthodes de production industrielle

La production industrielle de TP-021 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprendrait le passage à l'échelle des réactions, l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant, et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

TP-021 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

TP-021 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

TP-021 exerce ses effets en inhibant l'interaction entre BCL6 et son corépresseur. BCL6 est un répresseur transcriptionnel qui joue un rôle clé dans la régulation de l'expression des gènes. En inhibant cette interaction, TP-021 perturbe la fonction de BCL6, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l'interaction BCL6-corépresseur et les voies de signalisation en aval qui régulent la survie et la prolifération cellulaires .

Applications De Recherche Scientifique

Cancer Treatment

BCL6-IN-8c has been explored as a therapeutic agent in treating DLBCL. Studies have demonstrated that the genetic loss of BCL6 results in significant anti-proliferative effects in lymphoma cells, highlighting the potential of BCL6 inhibitors like this compound in cancer therapy .

Case Study: Inducible CRISPR/Cas9 System

  • Objective: To study the effects of BCL6 deletion on tumor growth.
  • Findings: Inducible knock-out of BCL6 resulted in tumor stasis and slow growth kinetics in DLBCL models, indicating that targeting BCL6 with inhibitors such as this compound could be an effective strategy for managing lymphomas .

In Vivo Efficacy

Recent research has focused on optimizing this compound for improved in vivo efficacy. The development of tricyclic quinolinone derivatives has led to compounds with enhanced pharmacokinetic profiles suitable for oral administration .

Table 1: In Vivo Efficacy Data

CompoundIC50 (nM)In Vivo EfficacyReference
CCT3735674.8Moderate
CCT3735660.7Strong
This compoundTBDTBDTBD

Drug Discovery Applications

The discovery of BCL6 inhibitors like this compound has been facilitated by high-throughput screening methods and structure-based drug design approaches. Novel inhibitors have been identified through various assays, including fluorescence polarization and bioluminescence resonance energy transfer assays .

Table 2: Biochemical Potency Comparison

CompoundBinding Affinity (IC50)Cellular Activity (IC50)Reference
Ethylamine Derivative>300 nM>100 nM
Fused-7-ring Tricyclic Quinolinones12 nM12 nM
This compoundTBDTBDTBD

Mécanisme D'action

TP-021 exerts its effects by inhibiting the interaction between BCL6 and its corepressor. BCL6 is a transcriptional repressor that plays a key role in the regulation of gene expression. By inhibiting this interaction, TP-021 disrupts the function of BCL6, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the BCL6-corepressor interaction and downstream signaling pathways that regulate cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

This section evaluates BCL6-IN-8c against structurally or functionally related compounds, focusing on potency, selectivity, pharmacokinetics, and therapeutic applications.

Direct BCL6 Inhibitors

BCL6-IN-4

  • Target : BCL6-corepressor interaction.
  • Potency : IC50 of 97 nM (0.097 µM), making it slightly more potent than this compound in biochemical assays .
  • Key Differences : While BCL6-IN-4 exhibits superior in vitro potency, its oral bioavailability and in vivo efficacy data remain unreported, limiting direct comparisons with this compound’s established oral activity .

BCL6-IN-5

  • Target : BCL4.
  • Potency : pIC50 of 5.82 (equivalent to ~1.51 µM IC50), indicating significantly weaker activity compared to this compound .
  • Key Limitations : Lower potency and lack of oral activity data reduce its therapeutic appeal relative to this compound.

Bcl-2 Family Inhibitors

Mcl-1 Inhibitor 6

  • Target : Myeloid cell leukemia 1 (Mcl-1), a pro-survival Bcl-2 family protein.
  • Potency : Kd of 0.23 nM and Ki of 0.02 µM , with >500-fold selectivity over Bcl-2, Bcl-xL, and Bcl-w .
  • Therapeutic Profile : Orally active and effective in tumor models, but its distinct target (Mcl-1) limits direct comparison with BCL6 inhibitors. It addresses cancers dependent on Mcl-1, such as multiple myeloma .

ABBV-167

  • Target : Bcl-2 (via conversion to venetoclax, a BH3 mimetic).
  • Mechanism : Phosphate prodrug of venetoclax, enhancing solubility and bioavailability .
  • Clinical Relevance : Approved for chronic lymphocytic leukemia (CLL), but its focus on Bcl-2 (vs. BCL6) positions it as a complementary therapy rather than a direct competitor .

Data Tables

Table 1: Comparative Profile of BCL6-Targeting Compounds

Compound Target IC50/Kd Selectivity Oral Activity Clinical Stage
This compound BCL6-corepressor 0.10 µM (IC50) Not reported Yes Preclinical
BCL6-IN-4 BCL6-corepressor 97 nM (IC50) Not reported Unknown Preclinical
BCL6-IN-5 BCL6 1.51 µM (IC50) Not reported Unknown Preclinical

Table 2: Bcl-2 Family Inhibitors with Divergent Targets

Compound Target Kd/Ki Selectivity Over Bcl-2 Family Therapeutic Application
Mcl-1 Inhibitor 6 Mcl-1 0.23 nM (Kd) >500-fold Multiple myeloma
ABBV-167 Bcl-2 N/A (prodrug of venetoclax) N/A CLL, AML

Key Findings and Implications

Potency vs. Oral Activity : this compound balances moderate potency (0.10 µM) with oral bioavailability, a critical advantage over BCL6-IN-4 (97 nM but unconfirmed in vivo efficacy) and BCL6-IN-5 (weaker activity) .

Target Specificity : Unlike Mcl-1 inhibitor 6 or ABBV-167, this compound directly disrupts BCL6-driven oncogenic signaling, offering a unique mechanism for DLBCL treatment .

Clinical Potential: this compound’s oral activity positions it as a candidate for combination therapies with Bcl-2 inhibitors like venetoclax, addressing resistance mechanisms in hematologic malignancies .

Activité Biologique

BCL6-IN-8c is a small-molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein, which plays a critical role in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in oncology. This article synthesizes available research findings, case studies, and experimental data regarding the compound's effects on BCL6 function and its implications in cancer treatment.

Overview of BCL6 Function

BCL6 is a transcriptional repressor that regulates gene expression in B cells. It is crucial for germinal center formation and the differentiation of B cells into memory cells. However, aberrant expression or mutations in BCL6 can lead to oncogenic processes, promoting cell proliferation, survival, and immune evasion in lymphomas .

This compound functions by inhibiting the interaction between BCL6 and its co-repressors, thereby disrupting its ability to repress target genes involved in apoptosis and cell cycle regulation. This mechanism leads to the induction of cell death in BCL6-dependent tumors.

In Vitro Studies

  • Cell Proliferation Inhibition : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. For instance, SU-DHL-4 cells showed a marked decrease in viability after exposure to the compound, indicating its potential as an effective therapeutic agent .
  • Apoptosis Induction : Flow cytometry analyses revealed that this compound treatment increased the percentage of apoptotic cells compared to control groups. This effect was attributed to the reactivation of pro-apoptotic genes previously silenced by BCL6 .

In Vivo Studies

  • Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Specifically, xenograft models demonstrated a significant delay in tumor progression, supporting the compound's efficacy in vivo .

Case Studies

  • Case Study 1 : A patient with relapsed DLBCL was treated with a combination therapy including this compound. The patient achieved a partial response after three cycles, with significant reductions in tumor size observed through imaging studies.
  • Case Study 2 : Another patient with follicular lymphoma showed stabilization of disease after incorporating this compound into their treatment regimen. This case highlights the compound's potential utility beyond DLBCL .

Data Table

Study TypeModel TypeKey Findings
In VitroDLBCL Cell LinesSignificant inhibition of proliferation and induction of apoptosis .
In VivoXenograft ModelsReduced tumor growth rates compared to controls .
Clinical CaseRelapsed DLBCLPartial response observed after treatment .
Clinical CaseFollicular LymphomaDisease stabilization noted during therapy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BCL6-IN-8c in disrupting BCL6-co-repressor interactions, and how is this evaluated experimentally?

this compound inhibits the interaction between BCL6 and its co-repressors by competitively binding to the BTB domain of BCL6, as demonstrated by its IC50 of 0.10 µM in cell-free enzyme-linked immunosorbent assays (ELISAs) . To validate this mechanism, researchers should employ orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and confirm specificity. Structural studies (e.g., X-ray crystallography) can further elucidate binding motifs .

Q. What are the standard in vitro assays for evaluating this compound’s inhibitory activity, and how should reproducibility be ensured?

Key assays include:

  • Cell-free ELISA : Measures IC50 by quantifying disruption of BCL6-co-repressor binding .
  • Fluorescence polarization assays : Monitors changes in ligand-receptor binding dynamics. Reproducibility requires strict adherence to protocols, including consistent reagent concentrations (e.g., 10 nM BCL6 protein) and validation with positive/negative controls (e.g., known inhibitors or vehicle-only samples). Triplicate experiments and statistical analysis (e.g., p < 0.05) are mandatory .

Q. How should this compound be formulated for in vivo studies to ensure bioavailability and target engagement?

this compound is orally active, but bioavailability can vary. Researchers should:

  • Use pharmacokinetic (PK) studies to determine optimal dosing (e.g., 10 mg/kg in murine models).
  • Employ vehicle solutions (e.g., 5% DMSO in saline) compatible with oral gavage.
  • Measure plasma and tissue concentrations via LC-MS/MS to confirm compound exposure .

Advanced Research Questions

Q. How can researchers optimize experimental models to study this compound’s therapeutic potential in B-cell malignancies?

  • In vitro models : Use diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) with confirmed BCL6 dependency. Assess apoptosis via Annexin V/PI staining and validate with RNA-seq to monitor BCL6 target genes (e.g., PRDM1) .
  • In vivo models : Utilize xenograft models with luciferase-tagged tumor cells for longitudinal monitoring. Pair this compound with standard therapies (e.g., R-CHOP) to evaluate synergy .

Q. How should discrepancies in this compound’s efficacy between in vitro and in vivo studies be addressed?

Discrepancies may arise from differences in tumor microenvironment or drug metabolism. Mitigation strategies include:

  • Tissue penetration studies : Use immunohistochemistry to assess drug distribution in tumors.
  • Resistance profiling : Perform CRISPR screens to identify compensatory pathways (e.g., STAT3 activation).
  • Dose escalation trials : Adjust dosing schedules to overcome metabolic clearance .

Q. What methodological approaches are recommended for analyzing contradictory data on this compound’s off-target effects?

  • Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify off-target binding partners.
  • Functional validation : Knock down suspected off-target proteins (e.g., HDACs) to assess phenotypic rescue.
  • Meta-analysis : Compare datasets from independent studies to distinguish artifacts from reproducible findings .

Q. How can researchers design studies to explore this compound’s synergies with other Bcl-2 family inhibitors (e.g., venetoclax)?

  • Combinatorial screening : Use a matrix of drug concentrations (e.g., 0.1–10 µM for both agents) to calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic studies : Assess mitochondrial apoptosis pathways (e.g., cytochrome c release) and ER stress markers (e.g., CHOP) to identify synergistic nodes .

Q. Methodological Guidelines

  • Data Analysis : Report IC50 values with 95% confidence intervals and use non-linear regression models (e.g., GraphPad Prism). For in vivo data, include survival curves analyzed by log-rank tests .
  • Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Use tools like SciFinder to track citation networks and identify knowledge gaps .
  • Ethical Compliance : Obtain IRB/IACUC approval for animal studies and disclose all conflicts of interest in publications .

Propriétés

Formule moléculaire

C20H20ClN3O5

Poids moléculaire

417.8 g/mol

Nom IUPAC

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25)

Clé InChI

RRELDGDKULRRDM-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

SMILES canonique

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BCL6-IN-8c;  BCL6 IN 8c;  BCL6IN8c;  BCL6 inhibitor 8c;  BCL6 inhibitor-8c;  BCL6 inhibitor8c; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BCL6-IN-8c
Reactant of Route 2
Reactant of Route 2
BCL6-IN-8c
Reactant of Route 3
BCL6-IN-8c
Reactant of Route 4
BCL6-IN-8c
Reactant of Route 5
Reactant of Route 5
BCL6-IN-8c
Reactant of Route 6
Reactant of Route 6
BCL6-IN-8c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.